[3-(4-Fluorophenyl)-2-methyl-4-thioxo-3,4-dihydro-2H-2,6-methano-1,3,5-benzoxadiazocin-5(6H)-YL](2-furyl)methanone
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Overview
Description
3-(4-Fluorophenyl)-2-methyl-4-thioxo-3,4-dihydro-2H-2,6-methano-1,3,5-benzoxadiazocin-5(6H)-YLmethanone is a complex organic compound characterized by its unique structure, which includes a fluorophenyl group, a thioxo group, and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Fluorophenyl)-2-methyl-4-thioxo-3,4-dihydro-2H-2,6-methano-1,3,5-benzoxadiazocin-5(6H)-YLmethanone typically involves multi-step organic reactions. The process begins with the preparation of the core benzoxadiazocin structure, followed by the introduction of the fluorophenyl and furan groups. Key steps include:
Formation of the Benzoxadiazocin Core: This involves cyclization reactions using appropriate precursors under controlled conditions.
Introduction of the Fluorophenyl Group: This step often requires the use of fluorinating agents and specific catalysts to ensure selective substitution.
Attachment of the Furan Ring: This is achieved through coupling reactions, often facilitated by palladium catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
3-(4-Fluorophenyl)-2-methyl-4-thioxo-3,4-dihydro-2H-2,6-methano-1,3,5-benzoxadiazocin-5(6H)-YLmethanone undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the thioxo group to a thiol or thioether.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium, platinum, and other transition metal catalysts.
Major Products
Sulfoxides and Sulfones: From oxidation reactions.
Thiols and Thioethers: From reduction reactions.
Substituted Derivatives: From substitution reactions.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, 3-(4-Fluorophenyl)-2-methyl-4-thioxo-3,4-dihydro-2H-2,6-methano-1,3,5-benzoxadiazocin-5(6H)-YLmethanone is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.
Medicine
The compound’s potential medicinal applications include its use as a lead compound in the development of new pharmaceuticals. Its unique structure may allow for the targeting of specific biological pathways, offering therapeutic benefits in areas such as oncology and infectious diseases.
Industry
In industry, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of 3-(4-Fluorophenyl)-2-methyl-4-thioxo-3,4-dihydro-2H-2,6-methano-1,3,5-benzoxadiazocin-5(6H)-YLmethanone involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways such as:
Enzyme Inhibition: By binding to the active site of enzymes, it can inhibit their activity.
Receptor Modulation: It may act as an agonist or antagonist at specific receptors, altering cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
1-(4-Fluorophenyl)piperazine: Shares the fluorophenyl group but differs in overall structure and reactivity.
N,N’-Bis(9-phenyl-9-xanthenyl)butane-1,4-diamine: Contains tricyclic fused ring systems but lacks the thioxo and furan groups.
Uniqueness
The uniqueness of 3-(4-Fluorophenyl)-2-methyl-4-thioxo-3,4-dihydro-2H-2,6-methano-1,3,5-benzoxadiazocin-5(6H)-YLmethanone lies in its combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C22H17FN2O3S |
---|---|
Molecular Weight |
408.4 g/mol |
IUPAC Name |
[10-(4-fluorophenyl)-9-methyl-11-sulfanylidene-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2,4,6-trien-12-yl]-(furan-2-yl)methanone |
InChI |
InChI=1S/C22H17FN2O3S/c1-22-13-17(16-5-2-3-6-18(16)28-22)24(20(26)19-7-4-12-27-19)21(29)25(22)15-10-8-14(23)9-11-15/h2-12,17H,13H2,1H3 |
InChI Key |
CMUQPQFUNNJOLD-UHFFFAOYSA-N |
Canonical SMILES |
CC12CC(C3=CC=CC=C3O1)N(C(=S)N2C4=CC=C(C=C4)F)C(=O)C5=CC=CO5 |
Origin of Product |
United States |
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